molecular formula C16H15N3O3S2 B7157626 N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylthiophene-2-carboxamide

N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylthiophene-2-carboxamide

Cat. No.: B7157626
M. Wt: 361.4 g/mol
InChI Key: JBYFDXYQAQFCNQ-UHFFFAOYSA-N
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Description

N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylthiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thiophene ring, and a carboxamide group

Properties

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-24(21,22)13-8-15(23-10-13)16(20)18-9-12-4-2-3-5-14(12)19-7-6-17-11-19/h2-8,10-11H,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYFDXYQAQFCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC(=C1)C(=O)NCC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylthiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole derivative, which is then coupled with a thiophene derivative under specific reaction conditions. Common reagents used in these reactions include catalysts such as palladium or nickel, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound may modulate signaling pathways by binding to receptors and altering their conformation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylbenzamide
  • N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylpyridine-2-carboxamide
  • N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylfuran-2-carboxamide

Uniqueness

N-[(2-imidazol-1-ylphenyl)methyl]-4-methylsulfonylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications .

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